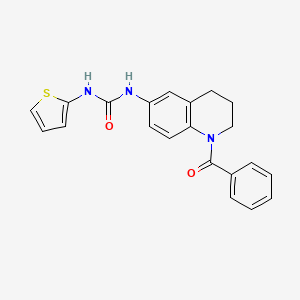

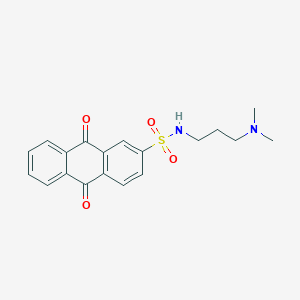

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring alkaloid found in various plants such as coffee, tea, and cocoa. It is a stimulant that affects the central nervous system, and it has been widely used as a research tool in various scientific fields. In

Scientific Research Applications

Synthesis and Bioactivity

Aromatase Inhibition for Cancer Therapy : A study on the synthesis and evaluation of mammary tumor inhibiting activity of various 3-alkylated derivatives, including compounds closely related to the mentioned chemical, highlights their potential as aromatase inhibitors. These compounds have shown significant inhibition of estrogen biosynthesis, a key factor in the treatment of hormone-dependent breast cancer, suggesting their applicability in developing more effective cancer therapies (Hartmann & Batzl, 1986).

Chemical Synthesis and Modifications

Cross-Coupling Reactions : Research involving derivatives of 6-fluoropurine and 6-(3-methylbutyl)sulfanylpurine, similar in structure to the query compound, demonstrates their use in nickel- or palladium-mediated C-C cross-coupling reactions. These processes yield 6-arylpurine products, underscoring the compound's utility in synthesizing complex organic molecules (Liu & Robins, 2005).

Synthesis of 3-Methylthio-Substituted Compounds : Another study explores the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. This research signifies the versatility of sulfur-containing compounds in organic synthesis, offering pathways to a variety of heterocyclic compounds (Yin et al., 2008).

Material Science and Engineering

Polymer Modification for Toughening : In the field of materials science, a bifunctional monomer derived from lactide has been developed for toughening polylactide, a biodegradable polyester. This research illustrates the potential of modifying polymer chains with derivatives of the query compound to enhance their mechanical properties, making them more suitable for various applications, including biomedical devices (Jing & Hillmyer, 2008).

properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-prop-2-enylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-5-8-21-14-15-11-10(18(14)7-6-9(2)3)12(19)16-13(20)17(11)4/h5,9H,1,6-8H2,2-4H3,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDFVPGHYVJRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

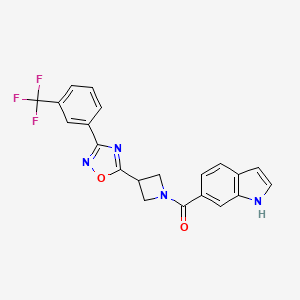

![3-(3,4-dimethoxyphenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2612698.png)

![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2612709.png)

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2612711.png)

![N-butyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2612714.png)

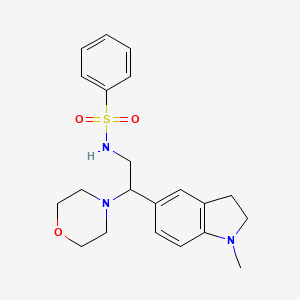

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)

![1-(2,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2612717.png)

![5-((4-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612719.png)